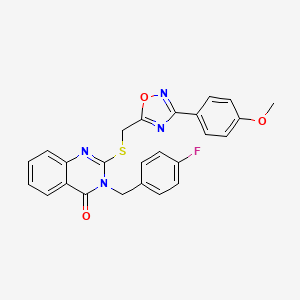
3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19FN4O3S and its molecular weight is 474.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-fluorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one , with the CAS number 2034477-22-8 , has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C25H19FN4O3S with a molecular weight of 474.5 g/mol . The structure features a quinazolinone core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of quinazolin-4(3H)-one exhibit significant biological activities, particularly as inhibitors of various tyrosine kinases. The compound is part of a series that has been synthesized and evaluated for its cytotoxic effects against cancer cell lines.
1. Cytotoxicity
A study evaluated the cytotoxicity of several quinazolin-4(3H)-one derivatives against human breast cancer cell lines (MCF7 and A2780). The results showed that these compounds demonstrated potent cytotoxic effects, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents like imatinib and lapatinib .
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| 2i | 0.173 ± 0.012 | CDK2 |
| 3i | 0.079 ± 0.015 | HER2 |
| 2h | 0.177 ± 0.032 | CDK2 |
The mechanism underlying the biological activity of these compounds often involves inhibition of specific protein kinases:
- CDK2 : Inhibitors like compounds 2i and 3i act as ATP non-competitive type-II inhibitors.
- HER2 : Compound 3i exhibited strong inhibition similar to lapatinib, indicating its potential in targeted cancer therapy.
3. Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the quinazolinone ring significantly influence biological activity:
- The presence of halogen substitutions (e.g., fluorine) in specific positions enhances potency.
- Methoxy groups also contribute positively to the cytotoxic profile.
Case Studies
Several studies have highlighted the effectiveness of related compounds:
- Quinazolinone Derivatives : A series of derivatives were synthesized and tested for their inhibitory activity against multiple tyrosine kinases including EGFR and VEGFR2, revealing promising results in inhibiting tumor growth .
- Antimicrobial Activity : Some quinazoline derivatives have shown antibacterial properties, indicating a broader spectrum of biological activity beyond anticancer effects .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRVCBMEAAINA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














